![molecular formula C16H18N6O4S B2819110 4-(dimethylsulfamoyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide CAS No. 2034550-09-7](/img/structure/B2819110.png)
4-(dimethylsulfamoyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylsulfamoyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide is a useful research compound. Its molecular formula is C16H18N6O4S and its molecular weight is 390.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(dimethylsulfamoyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound is characterized by the following structural components:
- A dimethylsulfamoyl group
- A benzamide moiety
- A triazolo-pyridazine structure
This unique combination of functional groups contributes to its biological efficacy.
In Vitro Studies
Research has demonstrated that compounds similar to This compound exhibit significant inhibitory activity against various kinases, particularly c-Met kinase.
Table 1: Cytotoxicity and Kinase Inhibition
Compound | Cell Line | IC50 (μM) | Remarks |
---|---|---|---|
12e | A549 | 1.06 ± 0.16 | Significant cytotoxicity |
12e | MCF-7 | 1.23 ± 0.18 | Significant cytotoxicity |
12e | HeLa | 2.73 ± 0.33 | Significant cytotoxicity |
Foretinib | A549 | 0.019 | Positive control |
Foretinib | MCF-7 | 0.019 | Positive control |
The above data indicates that the compound exhibits moderate to high cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, demonstrating its potential as an anticancer agent .
The mechanism of action for This compound involves the inhibition of the c-Met kinase pathway, which is crucial for tumor growth and metastasis. The compound binds to the ATP-binding site of the c-Met kinase with a notable affinity, leading to reduced phosphorylation and activation of downstream signaling pathways associated with cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of this compound. The following observations were made:
- Dimethylsulfamoyl Group: Enhances solubility and bioavailability.
- Triazolo-Pyridazine Moiety: Critical for kinase binding affinity.
- Benzamide Backbone: Provides structural stability and influences interaction with target proteins.
Further modifications to these structural components may yield derivatives with improved potency and selectivity .
Case Studies
Several studies have focused on similar triazolo-pyridazine derivatives:
- Study on Compound 12e: This compound showed significant cytotoxic effects across multiple cancer cell lines with an IC50 value as low as 1.06 μM against A549 cells. The study also revealed that it induced late apoptosis in these cells and caused G0/G1 phase arrest .
- Comparative Analysis: A series of derivatives were synthesized and tested against c-Met kinase, revealing that modifications in the aromatic ring significantly affected both cytotoxicity and kinase inhibition .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound features a complex structure that includes a triazole moiety and a benzamide group. The presence of the dimethylsulfamoyl group enhances its solubility and biological activity. Understanding its chemical properties is essential for exploring its applications in pharmacology and medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 4-(dimethylsulfamoyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide in cancer treatment. The triazole derivatives have been shown to exhibit significant anticancer properties by modulating kinase activity, which is crucial in cancer cell proliferation and survival .
Case Study:
A study demonstrated that triazole-based compounds can inhibit specific protein kinases involved in tumor growth, suggesting that this compound may also have similar effects .
Anti-inflammatory Properties
The compound's structural characteristics suggest it may possess anti-inflammatory properties. Research indicates that certain triazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Study:
In vitro studies have shown that triazole derivatives can significantly reduce the production of inflammatory mediators in cell lines exposed to inflammatory stimuli, indicating potential therapeutic applications in chronic inflammatory diseases .
Biochemical Mechanisms
The mechanisms through which this compound exerts its effects are crucial for understanding its applications:
- Kinase Modulation: The compound may inhibit specific kinases involved in cell signaling pathways that regulate growth and inflammation.
- Cytokine Inhibition: It can potentially downregulate pro-inflammatory cytokines, thus reducing inflammation .
Potential for Drug Development
Given its promising pharmacological properties, there is significant interest in developing this compound as a therapeutic agent. Its ability to modulate key biological pathways makes it a candidate for further research and development.
Data Table: Summary of Applications
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4S/c1-21(2)27(24,25)12-6-4-11(5-7-12)16(23)17-10-14-19-18-13-8-9-15(26-3)20-22(13)14/h4-9H,10H2,1-3H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHHNISNQKWXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.